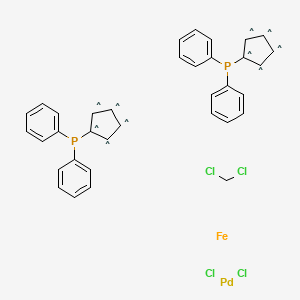
(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1) is a coordination complex that combines palladium with a ferrocene-based ligand. This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The presence of the ferrocene moiety and the dichloromethane ligand enhances its stability and reactivity, making it a valuable tool in both academic and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane typically involves the reaction of 1,1’-Bis(diphenylphosphino)ferrocene with palladium chloride in the presence of dichloromethane. The process can be summarized as follows :
- Dissolve 1,1’-Bis(diphenylphosphino)ferrocene in dichloromethane.
- Add palladium chloride to the solution.
- Stir the mixture at room temperature for a specified period.
- Filter the reaction mixture to obtain the orange-red crystalline product.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl compounds.
Heck Reaction: Coupling of alkenes with aryl halides.
Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and alkynes. Typical reaction conditions involve the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide .
Major Products
The major products formed from these reactions are biaryl compounds, alkenes, and alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane involves the coordination of the palladium center with the ferrocene-based ligand. This coordination enhances the reactivity of the palladium, allowing it to effectively catalyze cross-coupling reactions. The dichloromethane ligand stabilizes the complex, ensuring its effectiveness under various reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
- Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness
Compared to these similar compounds, (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane offers enhanced stability and reactivity due to the presence of the ferrocene moiety and the dichloromethane ligand. This makes it particularly effective in catalyzing a wide range of cross-coupling reactions with high yields and selectivity .
Propriétés
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q;;;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHRHCATIKFSND-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30Cl4FeP2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
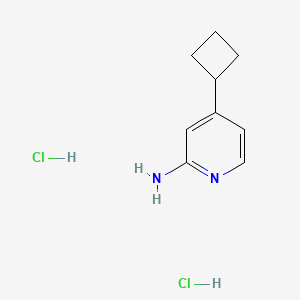
![sodium;1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B8112284.png)
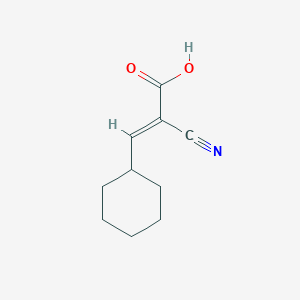

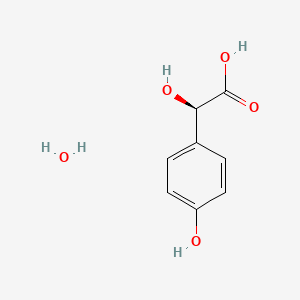
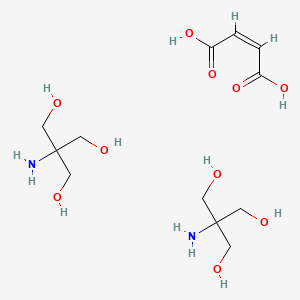
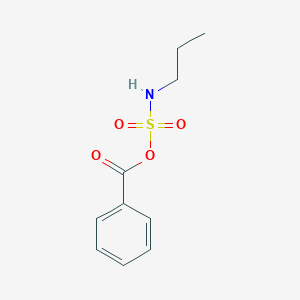
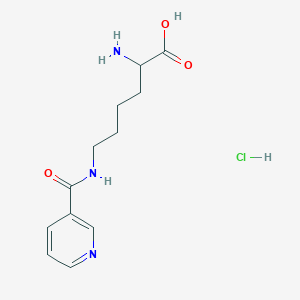
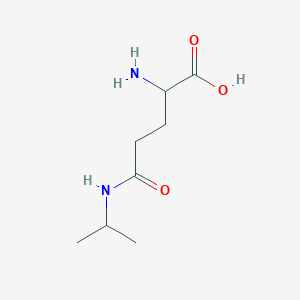
![(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid](/img/structure/B8112335.png)
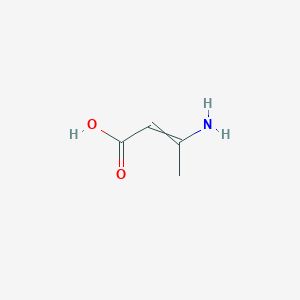
![rac-tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B8112365.png)
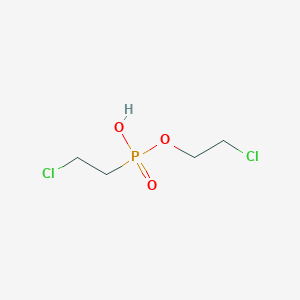
![2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione](/img/structure/B8112372.png)
